1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
CAS No.: 2034494-48-7
Cat. No.: VC7087471
Molecular Formula: C20H26F3N5S
Molecular Weight: 425.52
* For research use only. Not for human or veterinary use.
![1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine - 2034494-48-7](/images/structure/VC7087471.png)
Specification
CAS No. | 2034494-48-7 |
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Molecular Formula | C20H26F3N5S |
Molecular Weight | 425.52 |
IUPAC Name | 2-methyl-4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole |
Standard InChI | InChI=1S/C20H26F3N5S/c1-15-25-17(14-29-15)13-26-6-4-18(5-7-26)27-8-10-28(11-9-27)19-3-2-16(12-24-19)20(21,22)23/h2-3,12,14,18H,4-11,13H2,1H3 |
Standard InChI Key | MTLRMYCVORKURB-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises three distinct regions:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Piperidine-thiazole substituent: A piperidine ring (six-membered amine) attached to a 2-methyl-1,3-thiazole group via a methylene bridge.
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5-(Trifluoromethyl)pyridin-2-yl group: A pyridine ring with a trifluoromethyl (–CF₃) substituent at position 5.
Key physicochemical properties (theoretical predictions):
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Molecular formula: C₂₁H₂₅F₃N₆S
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Molecular weight: 450.53 g/mol
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LogP (octanol-water): ~3.2 (moderate lipophilicity)
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Hydrogen bond donors/acceptors: 0/6
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Rotatable bonds: 5
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the thiazole and pyridine rings contribute to π-π stacking interactions with biological targets .
Synthesis and Structural Optimization
Synthetic routes for analogous compounds are documented in patent literature. A representative strategy involves:
Step 1: Preparation of the Piperidine-Thiazole Intermediate
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Reaction: Condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with piperidin-4-amine via reductive amination using sodium cyanoborohydride .
Step 2: Coupling with the Pyridine-Piperazine Fragment
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Buchwald–Hartwig amination: Palladium-catalyzed coupling of 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine with the piperidine-thiazole intermediate .
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Conditions: Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 110°C, 24 hours .
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst Loading | 5 mol% Pd₂(dba)₃ | +15% |
Ligand | Xantphos | Prevents Pd aggregation |
Solvent | Toluene | Higher boiling point |
Temperature | 110°C | Balances rate vs. decomposition |
Compound Class | Target | IC₅₀/EC₅₀ (nM) | Reference |
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Oxadiazole-piperazines | α7 nAChR | 120–450 | |
Thiazole-carboxamides | DDR1/DDR2 kinases | 8–25 | |
Trifluoromethylpyridines | Bacterial gyrase | 0.5–4 µg/mL |
Mechanism of Action
Hypothesized Targets
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Kinase Inhibition: The thiazole and pyridine motifs resemble discoidin domain receptor (DDR) inhibitors, which block collagen-induced signaling in fibrosis and cancer .
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Receptor Modulation: Piperazine derivatives commonly interact with serotonin (5-HT) or dopamine receptors, though the trifluoromethyl group may steer selectivity toward α7 nAChR .
Figure 1: Proposed Binding Mode to α7 nAChR
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